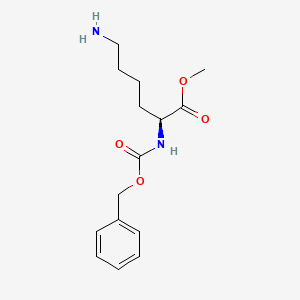

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from (S)-(-)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid, leading to good overall yields. Key methodologies include the use of stereocontrolled synthesis from natural amino acids and the application of reactions such as the Arndt-Eistert homologation and Wolff rearrangement for the key stereoselective synthesis of beta-amino acid derivatives (Adamczyk, M., Reddy, R. E., 2001); (Feng, J., et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Applications

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate and its derivatives are synthesized for various scientific research applications. For instance, it has been utilized in the synthesis of non-proteinogenic amino acids and their derivatives, which have potential applications in medicinal chemistry and drug development. A notable example includes the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), derived from (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate, showcasing its utility in producing compounds with specific biological activities (Adamczyk & Reddy, 2001).

Chemoselective Conjugation

The compound has been instrumental in developing heterobifunctional coupling agents, such as 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(6-[[6-([6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl]amino)-6-oxohexyl]amino]-6-oxohexyl)cyclohexanecarboxamide. This agent is crucial for chemoselective conjugation of proteins and enzymes, indicating its significance in bioconjugation and drug delivery research (Reddy et al., 2005).

Biomedical Research

Drug Synthesis and Modifications

The compound serves as a key intermediate in synthesizing and modifying drugs, such as in the production of alpha- and gamma-substituted amides, peptides, and esters of methotrexate. These derivatives are evaluated for their inhibitory effects on folate metabolism, contributing to cancer therapy and the understanding of drug action mechanisms (Piper et al., 1982).

Cyclodepsipeptide Synthesis

It is also used in synthesizing fragments of novel cytotoxic cyclodepsipeptides, such as (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate. These cyclodepsipeptides have shown moderate cytotoxic activity, highlighting the compound's role in developing new anticancer agents (Feng et al., 2013).

Chemical Synthesis and Material Science

Transdermal Permeation Enhancers

Derivatives of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate are explored for their potential as transdermal permeation enhancers. This research is pivotal for developing novel drug delivery systems that enhance the transdermal absorption of therapeutic agents, improving efficacy and patient compliance (Farsa et al., 2010).

Enzymatic Resolutions and Syntheses

The compound's derivatives are utilized in enzymatic resolutions and syntheses of optically active amino alcohol congeners. These processes are crucial for producing chiral compounds, which are essential in the pharmaceutical industry for creating drugs with high specificity and reduced side effects (Fujii et al., 2011).

Wirkmechanismus

Target of Action

Z-Lys-OMe, also known as Z-L-lysine methyl ester hydrochloride, primarily targets the amino group of lysine in peptide synthesis . This compound acts as a protecting group for the amino group of lysine, temporarily blocking its reactivity and allowing for selective reactions at other sites within the peptide chain .

Mode of Action

The mechanism of action of Z-Lys-OMe involves the formation of a stable amide bond with the lysine amino group . This process prevents unwanted side reactions during peptide synthesis . By serving as a protecting group, Z-Lys-OMe enables the controlled and precise assembly of peptides with specific sequences and structures .

Biochemical Pathways

It is involved in the enzymatic polymerization of amino acid derivatives, which proceeds via the reverse reaction of hydrolysis, known as aminolysis . This process is part of the broader biochemical pathway of peptide synthesis .

Pharmacokinetics

The formation of a stable amide bond with the lysine amino group can impact the compound’s absorption and distribution within the system .

Result of Action

The primary result of Z-Lys-OMe’s action is the controlled and precise assembly of peptides with specific sequences and structures .

Action Environment

The efficacy and stability of Z-Lys-OMe can be influenced by various environmental factors. For instance, light-induced bioconjugation can be activated at specific wavelengths, affecting the efficiency of the reaction . Additionally, the compound’s performance may be affected by the presence of other chemicals or conditions in the reaction environment .

Eigenschaften

IUPAC Name |

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWJWNQZTSMVAZ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate | |

Q & A

Q1: Why is Z-Lys-OMe a valuable tool for studying radical acylation by α-dicarbonyl/peroxynitrite systems?

A1: Z-Lys-OMe serves as a simplified model for studying how lysine residues in peptides and proteins are modified by reactive species. This compound mimics a portion of the lysine side chain while offering the advantage of being a smaller, more readily analyzed molecule. Researchers used Z-Lys-OMe, alongside other lysine derivatives and peptides, to investigate the reactivity of the α-amino and ε-amino groups of lysine with acetyl radicals generated by the reaction of diacetyl or methylglyoxal with peroxynitrite [, ].

Q2: What are the key findings regarding the reaction of Z-Lys-OMe with diacetyl/peroxynitrite and methylglyoxal/peroxynitrite systems?

A2: The studies revealed that both the α-amino and ε-amino groups of Z-Lys-OMe undergo acetylation in the presence of either diacetyl/peroxynitrite or methylglyoxal/peroxynitrite systems [, ]. Interestingly, methylglyoxal/peroxynitrite also led to the formylation of Z-Lys-OMe, highlighting the potential for diverse modifications depending on the α-dicarbonyl involved []. These findings suggest that radical acylation, particularly in the presence of reactive species like peroxynitrite and α-dicarbonyls, could be a significant yet underexplored mechanism for modifying lysine residues in biological contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)

![N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1202254.png)

![7-[3-Hydroxy-5-[3-methoxy-4-methyl-8-[2-(2,4,5-trihydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl)butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1202266.png)